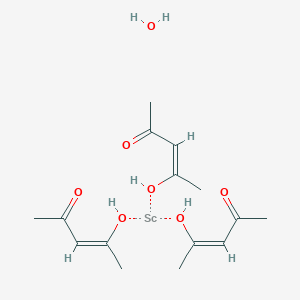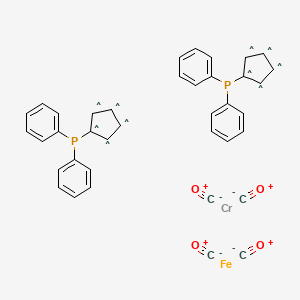![molecular formula C11H14BrMgNO B6288965 2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 480424-77-9](/img/structure/B6288965.png)
2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran” is a chemical compound with the empirical formula C11H14BrMgNO . It’s a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard .
Molecular Structure Analysis
The molecular weight of this compound is 280.44 g/mol . The InChI string representation of its structure isInChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q;;+1/p-1 . This indicates the connectivity and hydrogen count of its atoms. Chemical Reactions Analysis
As a Grignard reagent, this compound is highly reactive and can participate in a wide variety of reactions . One specific application mentioned is its use as a reagent in the synthesis of a fluorescent chemical probe utilized in imaging neural stem/progenitor cells .Physical and Chemical Properties Analysis
This compound is a 0.25M solution in tetrahydrofuran . It has a boiling point of 65°C and should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Regioselective Addition Reactions
Phenylmagnesium bromide, a similar Grignard reagent, demonstrates regioselective additions to cyano and azomethine groups, enabling the synthesis of quinazoline derivatives (L. Strekowski, et al., 1988). This showcases the potential of morpholino-modified phenylmagnesium bromide in synthesizing heterocyclic compounds.
Intramolecular Radical Cyclization
The compound's utility extends to intramolecular radical cyclization reactions, facilitating the synthesis of tetrahydrofuran derivatives with good yields (Y. Hayashi, et al., 1998). This application is pivotal in creating complex organic frameworks with potential biological activity.
Synthesis of Furan Derivatives
The reaction of phenylmagnesium bromide with various substrates, leading to furan derivatives, indicates the potential of using 2-[(4-Morpholino)methyl]phenylmagnesium bromide for synthesizing furan-based compounds with specific functionalities (R. Lutz, et al., 1970).
Ring Opening Reactions
In the context of ring-opening reactions, the Grignard reagent has been employed to convert 4-chloroquinazoline into 2-arylmethyleneaminobenzonitrile, highlighting its application in expanding molecular diversity (A. Miyashita, et al., 1994).
Synthesis of Azaphosphorines
The compound's utility in synthesizing organophosphorus compounds, such as 4-phenylperhydro-1,4-azaphosphorines, demonstrates its role in creating compounds with potential applications in material science and catalysis (D. J. Collins, et al., 1974).
Amination Reactions
The amination of organomagnesium and zinc reagents, including phenylmagnesium bromides, with acetone O-sulfonyloxime, underscores the compound's role in forming N-substituted amine derivatives, which are crucial in pharmaceutical research (E. Erdik & Özgen Ömür, 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
magnesium;4-(phenylmethyl)morpholine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-4H,6-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGRMLFTJZVEAO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrMgNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-77-9 |
Source


|
| Record name | 480424-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)



